4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridine ring, a piperazine moiety, and a pyrimidine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the pyrimidine group: This could be achieved through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: can be compared with other pyridine, piperazine, and pyrimidine derivatives.
Uniqueness: The specific combination of functional groups and the overall structure might confer unique biological activities or chemical properties.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
IUPAC Name |
4-methoxy-1-methyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19-11-12(13(24-2)10-14(19)22)15(23)20-6-8-21(9-7-20)16-17-4-3-5-18-16/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZKVLNROCBVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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